molecular formula C27H28Cl3NO3 B038198 (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride CAS No. 119585-15-8

(1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride

Cat. No. B038198
M. Wt: 520.9 g/mol
InChI Key: KURZBAMBQMWESX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride, also known as BDP-9066, is a chemical compound that has been extensively researched for its potential use in treating various diseases. This compound belongs to the class of benzyl ethers and has been shown to exhibit potent biological activity in several studies.

Mechanism Of Action

(1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride exerts its biological activity by inhibiting the activity of several enzymes and signaling pathways involved in inflammation, tumor growth, and angiogenesis. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride also inhibits the activity of vascular endothelial growth factor receptor-2 (VEGFR-2), a signaling pathway involved in angiogenesis.

Biochemical And Physiological Effects

(1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride has been shown to exhibit potent anti-inflammatory effects by reducing the production of inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). It has also been shown to inhibit the growth of various tumor cell lines by inducing apoptosis and inhibiting cell proliferation. (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages And Limitations For Lab Experiments

One of the main advantages of (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride is its potent biological activity, which makes it a promising candidate for the development of new drugs for treating various diseases. However, the synthesis of (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride is complex and requires several steps, which may limit its use in large-scale production. Additionally, further studies are needed to determine the optimal dosage and administration route for (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride.

Future Directions

There are several future directions for the research on (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride. One potential application of (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further studies are needed to determine the efficacy of (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride in animal models of these diseases. Another potential application of (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride is in the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride in cancer patients. Additionally, further studies are needed to investigate the potential side effects of (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride and its safety profile in humans.

Synthesis Methods

The synthesis of (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride involves the reaction of (1,1'-Biphenyl)-4-carboxylic acid with 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butan-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is then purified by column chromatography to obtain the hydrochloride salt form of (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride.

Scientific Research Applications

(1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride has been extensively studied for its potential use in treating various diseases. It has been shown to exhibit potent anti-inflammatory, anti-tumor, and anti-angiogenic effects in several in vitro and in vivo studies. (1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride has also been investigated for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

119585-15-8

Product Name

(1,1'-Biphenyl)carboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride

Molecular Formula

C27H28Cl3NO3

Molecular Weight

520.9 g/mol

IUPAC Name

[2-(2,4-dichlorophenyl)-4-morpholin-4-ylbutyl] 2-phenylbenzoate;hydrochloride

InChI

InChI=1S/C27H27Cl2NO3.ClH/c28-22-10-11-24(26(29)18-22)21(12-13-30-14-16-32-17-15-30)19-33-27(31)25-9-5-4-8-23(25)20-6-2-1-3-7-20;/h1-11,18,21H,12-17,19H2;1H

InChI Key

KURZBAMBQMWESX-UHFFFAOYSA-N

SMILES

C1COCCN1CCC(COC(=O)C2=CC=CC=C2C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl.Cl

Canonical SMILES

C1COCCN1CCC(COC(=O)C2=CC=CC=C2C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl.Cl

synonyms

Biphenylcarboxylic acid, 2-(2,4-dichlorophenyl)-4-(4-morpholinyl)butyl ester, hydrochloride

Origin of Product

United States

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